2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
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Overview
Description
2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is a complex organic compound with a unique structure that includes an amino group, a nitro group, a phenyl ring, and a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Solvents like ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile .
Scientific Research Applications
2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-nitro-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 5,6,7,8-Tetrahydro-1-naphthylamine
Uniqueness
2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is unique due to its specific combination of functional groups and its tetrahydronaphthalene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
36337-33-4 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H15N3O2/c18-10-14-12-8-4-5-9-13(12)15(11-6-2-1-3-7-11)17(16(14)19)20(21)22/h1-3,6-7H,4-5,8-9,19H2 |
InChI Key |
NOFREIDSQUFRTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=C2C3=CC=CC=C3)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
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